

# Application Notes and Protocols for In Vivo Imaging of Glucovance Tissue Distribution

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## Compound of Interest

Compound Name: *Glucovance*

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These application notes provide a comprehensive overview of in vivo imaging techniques to assess the tissue distribution of **Glucovance**, a combination drug product of glyburide and metformin. The following sections detail the methodologies for imaging each component individually and discuss the potential implications for the distribution of the combined product.

## Introduction to In Vivo Imaging of Glucovance

**Glucovance** combines two oral antihyperglycemic agents with distinct mechanisms of action: glyburide, a sulfonylurea that stimulates insulin secretion, and metformin, a biguanide that reduces hepatic glucose production and improves insulin sensitivity. Understanding the tissue distribution of both components is crucial for elucidating their pharmacokinetic and pharmacodynamic profiles, identifying target organs, and assessing potential off-target accumulation.

Non-invasive in vivo imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), offer powerful tools to visualize and quantify the biodistribution of radiolabeled drugs in real-time. This document outlines protocols for PET imaging of Carbon-11 labeled metformin ( $[^{11}\text{C}]$ -metformin) and glyburide ( $[^{11}\text{C}]$ -glyburide) and discusses other relevant imaging modalities.

## In Vivo Imaging of Metformin Tissue Distribution

Positron Emission Tomography (PET) with [ $^{11}\text{C}$ ]-metformin is a well-established method to non-invasively study the in vivo tissue biodistribution and kinetics of metformin in both preclinical and clinical settings.[1][2][3][4]

## Key Findings from [ $^{11}\text{C}$ ]-Metformin PET Studies

- **Primary Distribution Sites:** Whole-body PET scans reveal that [ $^{11}\text{C}$ ]-metformin primarily accumulates in the kidneys, urinary bladder, and liver.[2][5]
- **Secondary Distribution Sites:** Lesser uptake is observed in the salivary glands, skeletal muscle, and intestines.[2][5]
- **Organ Kinetics:**
  - **Liver:** Exhibits reversible 2-tissue-compartment kinetics. The volume of distribution ( $V_d$ ) has been calculated to be 2.45 mL/mL (arterial input) or 2.66 mL/mL (portal and arterial input).[2] Liver uptake is more pronounced after oral administration compared to intravenous injection.[1][4]
  - **Kidneys:** Show rapid and high uptake, consistent with their role in metformin excretion. Compartmental models may not adequately fit the kinetic data in the kidneys, with  $V_d$  estimated by a linear approach to be around 6.83 mL/mL.[2]
  - **Skeletal Muscle and Intestines:** Show discrete tracer uptake with 2-tissue-compartment kinetics.[2]
- **Transporter Dependency:** The tissue distribution of metformin is heavily dependent on cellular transporters, including Organic Cation Transporters (OCT1, OCT2, OCT3) and Multidrug and Toxin Extrusion proteins (MATE1, MATE2-K).[3]

## Quantitative Data Presentation

Table 1: Quantitative Tissue Distribution of [ $^{11}\text{C}$ ]-Metformin in Humans (Intravenous Administration)

Organ	Volume of Distribution (Vd) (mL/mL)	Kinetic Model	Reference
Liver	2.45 (arterial input) / 2.66 (portal & arterial input)	2-Tissue Compartment	<a href="#">[2]</a>
Kidneys	6.83	Linear Approach	<a href="#">[2]</a>
Skeletal Muscle	Low Uptake	2-Tissue Compartment	<a href="#">[2]</a>
Intestines	Low Uptake	2-Tissue Compartment	<a href="#">[2]</a>

## Experimental Protocol: [<sup>11</sup>C]-Metformin PET Imaging in Humans

This protocol is a synopsis of methodologies described in published studies.[\[1\]](#)[\[2\]](#)[\[4\]](#)

### 2.3.1. Radiotracer Synthesis:

- [<sup>11</sup>C]-Metformin is synthesized via a one-step process using [<sup>11</sup>C]methyl iodide.

### 2.3.2. Subject Preparation:

- Subjects should fast overnight prior to the scan.
- Two intravenous catheters are inserted: one for radiotracer administration and one in the radial artery for blood sampling.

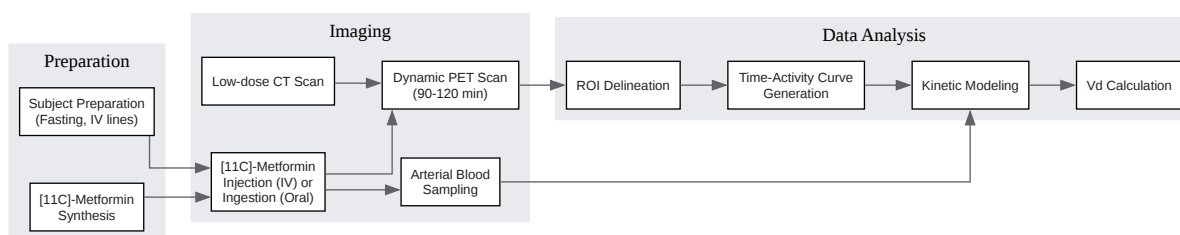
### 2.3.3. PET/CT Imaging:

- Intravenous Study:
  - A low-dose CT scan is performed for attenuation correction and anatomical localization.
  - A bolus of [<sup>11</sup>C]-metformin (e.g., ~200 MBq) is injected intravenously.

- A dynamic PET scan of the target region (e.g., upper abdomen covering liver, kidneys, intestines) is acquired for 90 minutes.
- Manual arterial blood samples are collected frequently throughout the scan to determine the arterial input function.
- Oral Study:
  - Following the intravenous study, subjects ingest [ $^{11}\text{C}$ ]-metformin (e.g., ~120 MBq) dissolved in water.
  - A dynamic PET scan centered on the liver is acquired for 120 minutes.
  - Arterial blood sampling is continued throughout the oral scan.

#### 2.3.4. Data Analysis:

- Regions of interest (ROIs) are drawn on the co-registered CT images for the target organs.
- Time-activity curves (TACs) are generated for each ROI.
- Kinetic modeling (e.g., 2-tissue compartment model) is applied to the TACs using the arterial input function to estimate kinetic parameters like  $V_d$ .



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**Figure 1:** Experimental workflow for [<sup>11</sup>C]-Metformin PET imaging.

## In Vivo Imaging of Glyburide Tissue Distribution

PET imaging with [<sup>11</sup>C]-glyburide has been successfully used to investigate the whole-body pharmacokinetics of glyburide in humans, with a particular focus on the role of drug transporters.

### Key Findings from [<sup>11</sup>C]-Glyburide PET Studies

- **Primary Distribution Site:** [<sup>11</sup>C]-glyburide predominantly accumulates in the liver.
- **Other Distribution Sites:** Substantial distribution is also observed in the kidneys, with lower uptake in the spleen, myocardium, and brain.
- **Transporter Dependency:** The liver uptake of glyburide is significantly mediated by Organic Anion-Transporting Polypeptides (OATPs). Inhibition of OATPs with rifampicin leads to a dramatic decrease in liver uptake and a corresponding increase in blood and other tissue concentrations.

### Quantitative Data Presentation

Table 2: Quantitative Tissue Distribution of [<sup>11</sup>C]-Glyburide in Humans (Baseline)

Organ	Uptake Characteristics	Reference
Liver	Predominant uptake (SUVmax $\approx 18.6 \pm 3.9$ at 30 min)	[6]
Kidneys	Substantial distribution	[6]
Spleen	Lower uptake	[6]
Myocardium	Lower uptake	[6]
Brain	Extremely low uptake	[6]

## Experimental Protocol: [<sup>11</sup>C]-Glyburide PET Imaging in Humans

This protocol is based on a published clinical trial.

#### 3.3.1. Radiotracer Synthesis:

- [ $^{11}\text{C}$ ]-glyburide is produced through an automated two-step radiosynthesis.

#### 3.3.2. Subject Preparation:

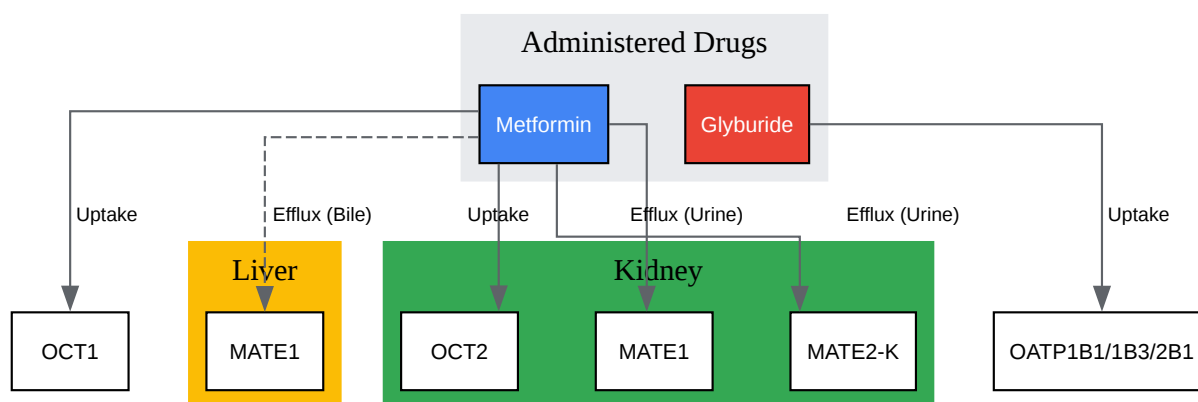
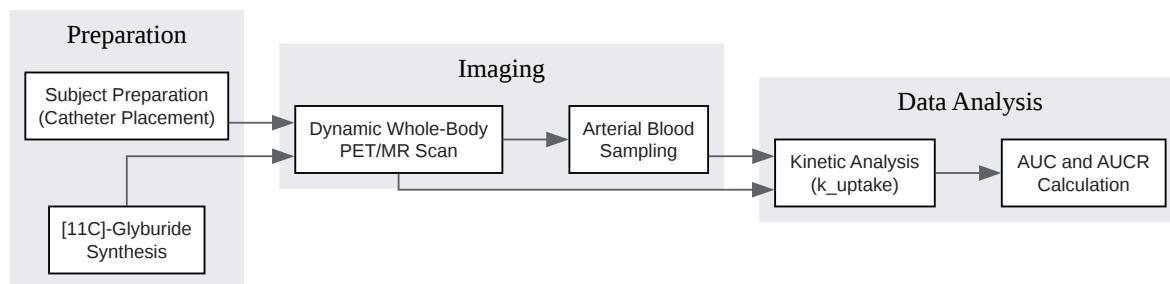
- Healthy male subjects are recruited.
- An arterial catheter for blood sampling and a venous catheter for radiotracer injection are placed.

#### 3.3.3. PET/MR Imaging:

- Whole-body dynamic PET acquisitions are performed using a PET/MR scanner.
- A dynamic mono-bed acquisition focused on the abdomen is performed for the first 3 minutes to capture early kinetics in the liver, spleen, pancreas, and kidneys.
- Subsequently, whole-body PET images are acquired over approximately 37 minutes.
- For drug interaction studies, a baseline scan is performed, followed by a second scan after infusion of an OATP inhibitor like rifampicin.

#### 3.3.4. Data Analysis:

- The transfer constant ( $k_{\text{uptake}}$ ) of [ $^{11}\text{C}$ ]-glyburide from blood to the liver is estimated using methods like the integration plot method.
- Tissue exposure is described by the area under the time-activity curve (AUC) and the tissue/blood ratio (AUCR).



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